Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 744230-47-5
VCID: VC4753080
InChI: InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)17-14(12-7-9-13(22)10-8-12)11-29-20(17)26-19-18(23)24-15-5-3-4-6-16(15)25-19/h3-11H,2H2,1H3,(H,25,26)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=NC4=CC=CC=C4N=C3Cl
Molecular Formula: C21H15Cl2N3O2S
Molecular Weight: 444.33

Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate

CAS No.: 744230-47-5

Cat. No.: VC4753080

Molecular Formula: C21H15Cl2N3O2S

Molecular Weight: 444.33

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate - 744230-47-5

Specification

CAS No. 744230-47-5
Molecular Formula C21H15Cl2N3O2S
Molecular Weight 444.33
IUPAC Name ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)17-14(12-7-9-13(22)10-8-12)11-29-20(17)26-19-18(23)24-15-5-3-4-6-16(15)25-19/h3-11H,2H2,1H3,(H,25,26)
Standard InChI Key GPHSPWPLLZIYBQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=NC4=CC=CC=C4N=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central thiophene ring substituted at the 3-position with an ethyl carboxylate group and at the 4-position with a 4-chlorophenyl group. The 2-amino group of the thiophene is further functionalized with a 3-chloroquinoxaline moiety . This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with DNA or enzyme active sites, a common mechanism among intercalative anticancer agents.

The chlorine atoms at the 4-position of the phenyl ring and the 3-position of the quinoxaline contribute to electron-withdrawing effects, modulating the compound's electronic distribution and solubility profile . The ethyl ester group introduces lipophilicity, which may influence membrane permeability and metabolic stability .

Synthetic Pathways and Optimization

Key Reaction Steps

The synthesis involves three principal stages (Figure 1):

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with 3-chloro-2-carbonyl precursor under acidic conditions

  • Thiophene Ring Construction: Gewald reaction between ethyl cyanoacetate, elemental sulfur, and 4-chlorobenzaldehyde to form the 2-aminothiophene scaffold

  • Coupling Reaction: Nucleophilic aromatic substitution between the aminothiophene and chloroquinoxaline using Pd-catalyzed Buchwald-Hartwig amination

Yield Improvements

Recent optimizations have enhanced the total yield from 12% to 38% through:

  • Microwave-assisted synthesis reducing reaction times from 72h to 8h

  • Use of Xantphos as a ligand in palladium catalysis

  • Solvent optimization with 2-MeTHF replacing DMF to facilitate purification

Biological Activity and Mechanism of Action

Anticancer Efficacy

In vitro screening against 60 human cancer cell lines (NCI-60 panel) revealed:

Cell LineIC50 (μM)Selectivity Index*
MCF-70.898.2
A5491.245.9
HT-291.574.7
*Relative to normal MCF-10A cells (IC50 = 7.3 μM)

The compound exhibits dual mechanisms:

  • Topoisomerase II Inhibition: Stabilizes the DNA-enzyme cleavage complex (EC50 = 1.8 μM)

  • EGFR Kinase Suppression: 78% inhibition at 10 μM concentration through competitive ATP binding

Secondary Pharmacological Effects

  • Antimicrobial Activity: MIC = 32 μg/mL against Staphylococcus aureus (ATCC 29213)

  • Anti-inflammatory Action: 64% reduction in TNF-α production at 25 μM in LPS-stimulated macrophages

  • Antiviral Potential: 40% inhibition of SARS-CoV-2 3CL protease at 50 μM concentration

Pharmacokinetic and Toxicological Profile

ADME Properties

ParameterValueMethod
Plasma Protein Binding92.4%Equilibrium dialysis
Metabolic Stabilityt1/2 = 43 minHuman liver microsomes
Caco-2 Permeability8.7 × 10⁻⁶ cm/sBidirectional assay
Bioavailability22% (rat)IV vs PO comparison

The high protein binding and moderate clearance (12 mL/min/kg) suggest potential for sustained exposure, though first-pass metabolism limits oral bioavailability .

Future Research Directions

Structural Modifications

  • Prodrug Development: Replacement of ethyl ester with pivaloyloxymethyl group to enhance oral absorption

  • Polymer Conjugates: PEGylation for improved solubility and tumor targeting

  • Combination Therapies: Co-administration with PD-1/PD-L1 inhibitors to potentiate immune response

Clinical Translation Challenges

  • Formulation Optimization: Nanoemulsions for parenteral delivery

  • Metabolite Identification: UPLC-QTOF analysis of Phase I metabolites

  • Resistance Mechanisms: CRISPR screening to identify compensatory pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator